Bienvenue dans la boutique en ligne BenchChem!

(1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanamine

Medicinal Chemistry Structure-Activity Relationship GPCR Ligand Design

(1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanamine (CAS 1487215-16-6) is a substituted 1-benzylcyclopropylmethanamine derivative with molecular formula C₁₂H₁₆BrNO and molecular weight 270.17 g/mol. The compound features a cyclopropylmethanamine core linked via a methylene bridge to a 2-bromo-5-methoxyphenyl ring.

Molecular Formula C12H16BrNO
Molecular Weight 270.17 g/mol
Cat. No. B15313614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanamine
Molecular FormulaC12H16BrNO
Molecular Weight270.17 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)Br)CC2(CC2)CN
InChIInChI=1S/C12H16BrNO/c1-15-10-2-3-11(13)9(6-10)7-12(8-14)4-5-12/h2-3,6H,4-5,7-8,14H2,1H3
InChIKeyQHTAONWVRIWWTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanamine: Structural Identity and Procurement Baseline


(1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanamine (CAS 1487215-16-6) is a substituted 1-benzylcyclopropylmethanamine derivative with molecular formula C₁₂H₁₆BrNO and molecular weight 270.17 g/mol . The compound features a cyclopropylmethanamine core linked via a methylene bridge to a 2-bromo-5-methoxyphenyl ring . This core scaffold is recognized in medicinal chemistry for generating ligands active at aminergic G-protein-coupled receptors (GPCRs) and lysine-specific demethylase 1 (LSD1) [1]. Commercially, it is supplied as a research-chemical building block at ≥97% purity by vendors such as AKSci and Fluorochem, stored sealed at 2–8°C .

Why Generic Substitution of (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanamine Is Scientifically Unsound


The target compound occupies a distinct chemical space that cannot be replicated by simple in-class substitution. Its three-dimensional architecture is defined by three critical elements: (i) a cyclopropylmethanamine head group that enforces a rigid, vectorially defined amine positioning; (ii) a benzylic methylene spacer that introduces conformational flexibility and increased lipophilicity compared to directly attached 2-phenylcyclopropylamine analogs; and (iii) the 2-bromo-5-methoxy substitution pattern on the aromatic ring, which dictates electronic character and metabolic handling [1][2]. Removing the benzyl spacer (as in CAS 1540668-46-9) decreases molecular volume by a methylene unit and alters amine pKa and target engagement geometry . Replacing the primary amine with a secondary N-cyclopropylamine (as in CAS 1094755-37-9) fundamentally changes hydrogen-bonding capacity and potential for salt formation . This compound's value lies precisely in this combination of features, making broad 'phenylcyclopropylamine analog' substitution scientifically indefensible.

(1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanamine: Quantitative Differential Evidence for Scientific Selection


Molecular Architecture Differentiation: Benzylic Spacer vs. Direct Phenyl Attachment

The target compound incorporates a methylene (-CH₂-) spacer between the cyclopropyl core and the 2-bromo-5-methoxyphenyl ring. The closest analog lacking this spacer, [1-(2-bromo-5-methoxyphenyl)cyclopropyl]methanamine (CAS 1540668-46-9), has a molecular formula of C₁₁H₁₄BrNO and a molecular weight of 256.14 g/mol . The additional methylene unit in the target compound increases molecular weight by 14.03 Da and adds one rotatable bond, altering the spatial relationship between the amine and aryl ring. In medicinal chemistry campaigns on 2-phenylcyclopropylmethylamines, such spacer modifications directly impact receptor subtype selectivity and metabolic stability [1].

Medicinal Chemistry Structure-Activity Relationship GPCR Ligand Design

Primary Amine vs. Secondary N-Cyclopropylamine: pKa and Salt Formation

The target compound bears a free primary aminomethyl group (-CH₂NH₂) directly attached to a quaternary cyclopropyl carbon, yielding a sterically unencumbered primary amine. In contrast, N-(2-bromo-5-methoxybenzyl)cyclopropanamine (CAS 1094755-37-9) has a secondary amine (cyclopropyl-NH-CH₂-aryl) with a molecular weight of 256.14 g/mol . The calculated pKa of the primary amine in the target compound is approximately 10.2 (±0.5), whereas the secondary N-cyclopropylamine analog has a predicted pKa of ~9.0 (±0.5) . This ~1.2 log unit difference in basicity directly impacts the ability to form stable, crystalline hydrochloride or fumarate salts, a critical consideration for solid-form screening in preclinical development [1].

Physicochemical Property Salt Formation Solid Form Screening

2-Bromo-5-methoxy Substitution: Synthetic Handle vs. Closest Regioisomers

The 2-bromo substituent is positioned ortho to the benzylic linkage and para to the 5-methoxy group, creating a differentiated electronic environment for cross-coupling reactions. The closest alternative building block, 2-(3-bromo-4-methoxyphenyl)cyclopropylmethanamine (CAS 1405159-58-1), places the bromine at the 3-position and methoxy at the 4-position on a direct phenyl-cyclopropyl scaffold (MW 270.17 g/mol, identical formula but different connectivity) [1]. The 2-bromo-5-methoxy arrangement in the target compound presents distinct steric and electronic properties for Pd-catalyzed Suzuki or Buchwald-Hartwig couplings: the ortho-bromine adjacent to the benzylic -CH₂- group experiences greater steric hindrance than the 3-bromo isomer, potentially conferring higher selectivity in sequential functionalization strategies [2].

Synthetic Chemistry Cross-Coupling Building Block Utility

Benzylcyclopropylamine Core vs. 2-Phenylcyclopropylamine Core: Class-Level Receptor Activity Potential

The 2-phenylcyclopropylmethylamine scaffold has been extensively optimized for 5-HT₂C receptor agonism, with lead compounds such as (+)-16b achieving EC₅₀ values of 4.2 nM at 5-HT₂C and >89-fold selectivity over 5-HT₂A [1]. The target compound replaces the directly attached phenyl ring with a benzyl group, introducing a one-carbon spacer. In related aminergic GPCR SAR, such homologation typically reduces potency at the parent target by 10- to 100-fold but can invert selectivity profiles or open activity at orthogonal targets such as the dopamine D₂ receptor or trace amine-associated receptors (TAARs) [2][3]. No direct experimental data for this specific compound at 5-HT₂C or any other receptor are available in the public domain; the above represents class-level inference only.

Neuroscience Serotonin Receptor Drug Discovery

Purity Benchmark: Vendor-Supplied 97–98% vs. Unspecified-Grade Alternatives

Established vendors supply (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanamine at a minimum purity of 97% (AKSci) or 98% (Leyan), as verified by HPLC or equivalent methods . In contrast, the closest structural alternative [1-(2-bromo-5-methoxyphenyl)cyclopropyl]methanamine (CAS 1540668-46-9) is listed by certain suppliers without a disclosed purity specification, introducing uncertainty for quantitative biological experiments where impurity profiles can confound dose-response interpretations . A 97% minimum purity specification provides a procurement-grade benchmark that the alternative compound's listing does not match for the equivalent structural space.

Quality Control Procurement Specification Analytical Chemistry

Storage and Stability: Defined Cold-Chain Requirement vs. Ambient-Shipped Analogs

The target compound requires sealed, dry storage at 2–8°C per vendor specification (Chemscene), indicating sensitivity to moisture and/or thermal degradation . The direct phenyl analog [1-(2-bromo-5-methoxyphenyl)cyclopropyl]methanamine (CAS 1540668-46-9) is shipped under ambient conditions by some suppliers, suggesting differential intrinsic stability between the benzyl-spacer-containing and non-spacer-containing scaffolds . The explicit cold-chain requirement serves as a proxy marker for the compound's stability profile and must be factored into total cost of ownership and compound management logistics [1].

Stability Logistics Compound Management

Evidence-Backed Application Scenarios for (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanamine Procurement


Scaffold-Hopping Medicinal Chemistry Campaigns Targeting Aminergic GPCRs

Research groups optimizing 2-phenylcyclopropylmethylamine-based 5-HT₂C agonists or D₂ partial agonists may procure this compound as a deliberate 'methylene homologation' probe. The additional benzyl spacer differentiates it from the extensively characterized 2-phenyl series [1]. When a lead series encounters a potency-selectivity deadlock, introducing this 1-benzylcyclopropylmethanamine scaffold can shift receptor-subtype selectivity profiles, as inferred from phenethylamine-to-phenylpropylamine SAR transitions in aminergic GPCR literature [2]. Procurement is warranted for fragment-based or scaffold-hopping libraries where patent novelty differentiation is required.

Selective Aryl Bromide Functionalization for Parallel Library Synthesis

The 2-bromo substituent ortho to the benzylic linkage provides a sterically differentiated Pd-coupling handle compared to the 3-bromo or 4-bromo regioisomers [1]. Medicinal chemistry teams conducting Suzuki-Miyaura diversification at the aryl bromide position will find that this ortho-bromo arrangement exhibits retarded oxidative addition kinetics relative to para-bromo analogs, enabling sequential or chemoselective coupling strategies when using mixed dihalide intermediates [2]. Procurement for library synthesis should verify regioisomeric identity (CAS 1487215-16-6, not 1540668-46-9) to ensure the intended coupling selectivity.

Crystallization and Salt-Selection Studies Requiring High-Basicity Primary Amines

Programs requiring stable crystalline salts for in vivo formulation or solid-state characterization benefit from the target compound's primary amine (predicted pKa ~10.2), which is approximately 10-fold more basic than the secondary N-cyclopropylamine analog (pKa ~9.0) [1][2]. This higher basicity translates into a wider pH window for salt formation with pharmaceutically acceptable acids (HCl, fumarate, tartrate). Procurement for salt screening should specify the primary amine chemotype (CAS 1487215-16-6) and avoid the secondary amine analog (CAS 1094755-37-9), which may fail to crystallize under identical conditions [3].

LSD1 Inhibitor Discovery Requiring Novel Cyclopropylamine Warheads

Cyclopropylamine derivatives, particularly those described in Oryzon Genomics patents, function as mechanism-based inhibitors of LSD1 (KDM1A) via covalent flavin adenine dinucleotide (FAD) modification [1]. The target compound's (1-benzylcyclopropyl)methanamine core presents a sterically differentiated warhead geometry compared to trans-2-arylcyclopropylamines commonly exemplified in LSD1 inhibitor patents [2]. Procurement is appropriate for epigenetic drug-discovery groups seeking novel LSD1 inhibitor chemotypes beyond the crowded trans-2-phenylcyclopropylamine patent space.

Quote Request

Request a Quote for (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.